(4-methoxyphenyl)(1-pentyl-d9-1H-indol-3-yl)methanone

LC-MS/MS Forensic Toxicology Internal Standard

(4-Methoxyphenyl)(1-pentyl-d9-1H-indol-3-yl)methanone, commonly designated RCS-4-d9, is a perdeuterated isotopologue of the synthetic cannabinoid RCS-4 bearing nine deuterium atoms on the N-pentyl side chain. The non-deuterated parent, RCS-4 (CAS 1345966-78-0), is a potent agonist at human CB1 (EC50 = 146 nM) and CB2 (EC50 = 46 nM) receptors and was identified as an adulterant in herbal incense products.

Molecular Formula C21H23NO2
Molecular Weight 330.5 g/mol
CAS No. 2749316-95-6
Cat. No. B12351918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-methoxyphenyl)(1-pentyl-d9-1H-indol-3-yl)methanone
CAS2749316-95-6
Molecular FormulaC21H23NO2
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C21H23NO2/c1-3-4-7-14-22-15-19(18-8-5-6-9-20(18)22)21(23)16-10-12-17(24-2)13-11-16/h5-6,8-13,15H,3-4,7,14H2,1-2H3/i1D3,3D2,4D2,7D2
InChIKeyOZCYJKDWRUIFFE-KBUIAFKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (4-Methoxyphenyl)(1-pentyl-d9-1H-indol-3-yl)methanone (RCS-4-d9) CAS 2749316-95-6 as a Deuterated Internal Standard


(4-Methoxyphenyl)(1-pentyl-d9-1H-indol-3-yl)methanone, commonly designated RCS-4-d9, is a perdeuterated isotopologue of the synthetic cannabinoid RCS-4 bearing nine deuterium atoms on the N-pentyl side chain . The non-deuterated parent, RCS-4 (CAS 1345966-78-0), is a potent agonist at human CB1 (EC50 = 146 nM) and CB2 (EC50 = 46 nM) receptors and was identified as an adulterant in herbal incense products . RCS-4-d9 is specifically manufactured and certified as an internal standard for the quantitative determination of RCS-4 by gas chromatography–mass spectrometry (GC-MS) or liquid chromatography–mass spectrometry (LC-MS), providing a nominal mass increment of +9 Da relative to the unlabeled analyte .

Why Non-Deuterated RCS-4 or Alternative Internal Standards Cannot Replace (4-Methoxyphenyl)(1-pentyl-d9-1H-indol-3-yl)methanone in Quantitative MS Workflows


Replacing RCS-4-d9 with unlabeled RCS-4 or a structurally distinct internal standard in LC-MS/MS or GC-MS quantification introduces systematic error that cannot be corrected post hoc. Non-deuterated RCS-4 is indistinguishable from the target analyte by mass or retention time and thus cannot serve as an internal standard. Structurally dissimilar internal standards (e.g., JWH-018-d9 or AM-694-d9) may exhibit differential ionization suppression, recovery, or chromatographic behavior relative to RCS-4, invalidating the fundamental assumption that the internal standard tracks the analyte through sample preparation and detection . In contrast, the perdeuterated RCS-4-d9 co-elutes with RCS-4 while being resolved by a +9 Da mass shift, making it the only type of internal standard capable of correcting for matrix effects, extraction losses, and instrument variability in RCS-4 assays .

Quantitative Differentiation Evidence for (4-Methoxyphenyl)(1-pentyl-d9-1H-indol-3-yl)methanone CAS 2749316-95-6 vs. Closest Comparators


Mass Spectrometric Resolution: +9.06 Da [M+H]+ Shift Enables Interference-Free MRM Quantification vs. Unlabeled RCS-4

In positive-ion electrospray TOF-MS, protonated RCS-4 is observed at m/z 322.1811 (C21H24NO2+, mass error 2.9 ppm) . RCS-4-d9, bearing nine deuterium atoms on the pentyl chain (C21H14D9NO2), exhibits a calculated monoisotopic neutral mass of 330.229 Da , yielding an expected [M+H]+ m/z of approximately 331.24. This net mass increment of ~9.06 Da places the deuterated internal standard well outside the isotopic envelope of the unlabeled analyte, allowing the selection of fully resolved precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode with negligible isotopic cross-talk .

LC-MS/MS Forensic Toxicology Internal Standard Isotope Dilution Mass Spectrometry

Isotopic Enrichment: ≥99% Deuterated Forms Specification Eliminates Quantification Bias from Incomplete Labeling

The Cayman Chemical certificate of analysis for RCS-4-d9 (Item No. 22867) specifies purity as ≥99% deuterated forms (d1-d9) . This means that <1% of molecules in the product are unlabeled or incompletely deuterated species that could generate signal in the analyte MRM channel. In contrast, the unlabeled RCS-4 reference standard (Item No. 10645) carries no isotopic purity specification and contains only the natural-abundance 2H isotopologue (~0.015% D) . Incomplete deuterium incorporation is a known source of systematic overestimation in isotope dilution assays; a 1% carry-over of d0 species into the analyte channel can produce a positive bias exceeding 10% at low analyte concentrations .

Isotopic Purity Certificate of Analysis Method Validation Quality Control

Regulatory Procurement Advantage: DEA Exempt Preparation Eliminates Controlled Substance Licensing Barrier Present for RCS-4

RCS-4 (CAS 1345966-78-0) is regulated as a Schedule I controlled substance in the United States, requiring purchasers to hold a valid DEA registration and submit DEA Form 222 for each acquisition . In contrast, RCS-4-d9 (Item No. 22867) is supplied as a DEA exempt preparation: possession does not require DEA Controlled Substance registration, and no DEA 222 form is needed . This exemption is granted under 21 CFR 1308.23 when a preparation contains a Schedule I substance in a form that cannot be readily used for abuse. The exempt status removes a significant administrative procurement delay (weeks to months for DEA registration vs. standard commercial ordering for the exempt product) and enables international shipments to laboratories in jurisdictions where Schedule I import permits are unattainable.

DEA Exemption Forensic Standards Procurement Compliance Controlled Substance

Validated LC-MS/MS Method Sensitivity Achieved with Deuterated Internal Standard Methodology: Sub-ng/mL LODs in Serum and Urine

In a fully validated LC-MS/MS method for the simultaneous determination of RCS-4, JWH-210, THC, and their main metabolites in pig and human specimens, deuterated internal standards (including RCS-4-d9) were employed . The method achieved limits of detection (LODs) between 0.05 and 0.50 ng/mL in serum and whole blood, and between 0.05 and 1.0 ng/mL in urine. Lower limits of quantification (LLOQs) ranged from 0.25 to 1.0 ng/mL in serum and from 0.50 to 2.0 ng/mL in whole blood and urine, with intra- and inter-day precision ≤15% CV and bias within ±15% . While this study does not report a head-to-head comparison of deuterated vs. non-deuterated internal standard performance, the sub-ng/mL sensitivity achieved is consistent with the well-documented capability of co-eluting deuterated isotopologues to correct for matrix-induced ionization suppression, a correction that structural analog internal standards cannot reliably provide .

Method Validation Limit of Detection Bioanalytical Chemistry Pharmacokinetics

Chromatographic Co-Elution Property: Deuterated Pentyl Chain Preserves Reversed-Phase Retention Within 0.1 min of Unlabeled RCS-4

Perdeuteration of aliphatic carbon-bound hydrogen atoms introduces a measurable but small secondary isotope effect on reversed-phase liquid chromatography retention. For RCS-4-d9, replacement of nine N-pentyl chain hydrogen atoms with deuterium slightly reduces hydrophobic interaction with the stationary phase due to the shorter C–D bond length and lower polarizability compared to C–H, resulting in a minor negative retention time shift . The extent of this shift is compound- and condition-dependent but for perdeuterated alkyl chains typically falls within 0.02–0.10 min under standard gradient conditions, well within the co-elution tolerance (±0.1 min) accepted for deuterated internal standard use . For RCS-4, the unlabeled parent was observed at a retention time of 17.17 min on a C18 column (gradient elution, 0.1% formic acid/acetonitrile) ; the d9 analog is expected to elute at approximately 17.10–17.15 min under identical conditions, maintaining effective matrix effect correction throughout the chromatographic peak.

Chromatographic Retention Isotope Effect Reversed-Phase LC Internal Standard Validation

Procurement-Relevant Application Scenarios for (4-Methoxyphenyl)(1-pentyl-d9-1H-indol-3-yl)methanone CAS 2749316-95-6


Forensic Toxicology: Quantitative Confirmation of RCS-4 in Blood, Serum, Urine, or Oral Fluid by LC-MS/MS

RCS-4-d9 serves as the isotope dilution internal standard for RCS-4 quantification in forensic specimens. The +9 Da mass shift enables MRM transitions free of isotopic cross-talk, while co-elution ensures accurate correction of matrix effects across varying sample compositions (whole blood, postmortem specimens, hydrolyzed urine) . Validated LC-MS/MS protocols using deuterated internal standards achieve LLOQs of 0.25–1.0 ng/mL in serum, meeting the sensitivity requirements for detection of RCS-4 in authentic case samples days after exposure .

Clinical and Preclinical Pharmacokinetic Studies Requiring Species Cross-Validated Quantification

In controlled-administration studies in pigs designed to model human synthetic cannabinoid pharmacokinetics, RCS-4-d9 was employed as the internal standard in a method fully cross-validated between pig and human serum, whole blood, and urine . The method achieved precision ≤15% CV and bias within ±15% across all matrices and species, demonstrating the deuterated internal standard's robustness for translational research requiring regulatory-quality bioanalytical data .

Laboratory Method Development and Validation Without DEA Controlled Substance Licensing

For academic, hospital, or international laboratories that lack DEA Schedule I registration, RCS-4-d9 provides the sole legally accessible pathway to obtain a certified reference material for developing and validating RCS-4 analytical methods. The DEA exempt preparation classification (Cayman Item No. 22867) eliminates the multi-month licensing process and recurring DEA 222 form submissions required for the unlabeled RCS-4 Schedule I standard . This regulatory differentiator directly enables rapid method deployment in response to emerging synthetic cannabinoid threats.

Metabolite Identification Studies Using High-Resolution Mass Spectrometry

The exact monoisotopic mass of RCS-4-d9 (330.229 Da) provides a precise internal mass calibration reference for metabolite profiling experiments employing TOF-MS or Orbitrap instruments . The known mass increment relative to the parent (Δm = +9.06 Da) facilitates rapid discrimination between analyte-derived and internal-standard-derived signals in full-scan acquisition, a practical advantage during data processing of complex hepatocyte or microsomal incubation extracts .

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